molecular formula C8H10F2NO3P B12104917 [(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid

[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid

Cat. No.: B12104917
M. Wt: 237.14 g/mol
InChI Key: XTVXSSGYDBSAMT-UHFFFAOYSA-N
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Description

[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid is a compound that belongs to the class of phosphonic acids. Phosphonic acids are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This particular compound is notable for its unique structure, which includes an amino group, two fluorine atoms, and a phenyl group attached to the ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-1,1-difluoro-2-phenylethane and a phosphonic acid derivative.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the phosphonic acid group to other phosphorus-containing functional groups.

    Substitution: The amino and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution can introduce new functional groups to the molecule.

Scientific Research Applications

[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which [(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid can be compared with other similar compounds, such as:

    Phosphonic Acid: The parent compound with a simpler structure.

    Aminophosphonic Acids: Compounds with similar amino and phosphonic acid groups but different substituents.

    Fluorinated Phosphonic Acids: Compounds with fluorine atoms attached to the phosphorus atom.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10F2NO3P

Molecular Weight

237.14 g/mol

IUPAC Name

(2-amino-1,1-difluoro-2-phenylethyl)phosphonic acid

InChI

InChI=1S/C8H10F2NO3P/c9-8(10,15(12,13)14)7(11)6-4-2-1-3-5-6/h1-5,7H,11H2,(H2,12,13,14)

InChI Key

XTVXSSGYDBSAMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)P(=O)(O)O)N

Origin of Product

United States

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